6-Methyl-4-oxo-4h-pyran-3-yl benzoate
Description
Structure
3D Structure
Properties
CAS No. |
838-76-6 |
|---|---|
Molecular Formula |
C13H10O4 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
(6-methyl-4-oxopyran-3-yl) benzoate |
InChI |
InChI=1S/C13H10O4/c1-9-7-11(14)12(8-16-9)17-13(15)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
ALGKVLWIPWCWBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CO1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 6 Methyl 4 Oxo 4h Pyran 3 Yl Benzoate and Its Analogues
Retrosynthetic Analysis of the 4-Oxo-4H-pyran-3-yl Benzoate (B1203000) Framework
A retrosynthetic analysis of the target molecule, 6-Methyl-4-oxo-4H-pyran-3-yl benzoate, reveals two primary disconnection points. The most logical disconnection is at the ester linkage, separating the 6-methyl-4-oxo-4H-pyran-3-ol precursor from benzoic acid or a derivative thereof. This approach simplifies the synthesis into two main challenges: the construction of the substituted 4-oxo-4H-pyran core and the subsequent esterification.
Further disconnection of the 6-methyl-4-oxo-4H-pyran-3-ol intermediate points towards simpler, acyclic precursors. The pyranone ring can be envisioned as being formed through a cyclization reaction of a 1,3,5-tricarbonyl compound or its synthetic equivalent. This strategy is a cornerstone of pyranone synthesis and offers a versatile entry point to a wide range of substituted analogues.
Established Synthetic Routes to the 4-Oxo-4H-pyran Core
The 4-oxo-4H-pyran, or γ-pyrone, is a fundamental heterocyclic scaffold found in numerous natural products and pharmacologically active compounds. researchgate.netwikipedia.org Several robust synthetic methods have been developed for its construction.
Cyclocondensation Reactions in Pyranone Synthesis
Cyclocondensation reactions are a widely employed and effective strategy for the synthesis of the 4-pyranone core. These reactions typically involve the formation of the heterocyclic ring from one or more acyclic precursors in a single step.
One common approach involves the cyclization of 1,3,5-tricarbonyl compounds. urfu.ru For instance, the reaction of a 1,3-diketone dianion with an aldehyde can lead to the formation of 2,3-dihydro-4H-pyran-4-ones after an acidic workup. researchgate.net Similarly, the condensation of methyl acetoacetate (B1235776) and 2,4-pentanedione dianions with aldehydes and ketones can produce the desired 1,3,5-trioxygenated carbon skeleton, which then undergoes intramolecular cyclization to yield the pyranone ring. researchgate.net
Multicomponent reactions (MCRs) have also emerged as a powerful tool for the efficient synthesis of 4H-pyran derivatives. growingscience.comnih.gov These reactions, often proceeding through a tandem Knoevenagel condensation, Michael addition, and subsequent cyclization, allow for the construction of highly functionalized pyran systems in a single pot from simple starting materials like an aldehyde, a β-ketoester, and malononitrile (B47326). nih.govnih.gov Various catalysts, including Brønsted acids and magnetic nanoparticles, have been utilized to promote these transformations under environmentally benign conditions. nih.govscielo.br
A transition-metal-free approach for the synthesis of 4-pyrones involves the triflic acid (TfOH)-promoted nucleophilic addition and cyclization of diynones with water. researchgate.net This method is atom-economical and provides access to substituted 4-pyrones. researchgate.net
| Starting Materials | Reaction Type | Key Features | Product |
| 1,3-Diketone dianions and aldehydes | Cyclocondensation | One-pot synthesis | 2,3-Dihydro-4H-pyran-4-ones researchgate.net |
| Aldehydes, β-ketoesters, malononitrile | Multicomponent Reaction | High efficiency, functional diversity | Highly substituted 4H-pyrans nih.gov |
| Diynones and water | Nucleophilic addition/cyclization | Transition-metal-free, atom-economical | Substituted 4-pyrones researchgate.net |
Palladium-Catalyzed Coupling Reactions for Pyranone Analogues
Palladium catalysis offers a versatile platform for the synthesis and functionalization of pyranone derivatives. While direct construction of the pyranone ring via palladium catalysis is less common, these methods are invaluable for introducing diversity into pre-existing pyranone scaffolds.
Palladium(0)-catalyzed cross-coupling reactions have been successfully employed to introduce aryl and vinyl groups at the α-position of 2,3-dihydro-4H-pyran-4-ones. researchgate.net Furthermore, palladium nanoparticles have been shown to be effective and reusable catalysts for the synthesis of various pyran derivatives through a one-pot Knoevenagel condensation followed by a Michael addition reaction. capes.gov.br Palladium-catalyzed displacement of allylic acetates on tricyclic pyrone systems with amines has also been reported, showcasing the utility of this approach in generating complex analogues. nih.gov Wacker-type oxidative cyclization of hydroxy-alkenes, catalyzed by palladium(II), provides another route to 2,3-dihydro-4H-pyran-4-ones. researchgate.net
| Catalyst | Reaction Type | Application | Reference |
| Palladium(0) | Cross-coupling | α-Arylation/vinylation of dihydropyranones | researchgate.net |
| Palladium Nanoparticles | Knoevenagel/Michael addition | Synthesis of functionalized pyrans | capes.gov.br |
| Palladium(0) | Allylic substitution | Synthesis of complex pyrone analogues | nih.gov |
| Palladium(II) | Wacker-type oxidative cyclization | Synthesis of dihydropyranones | researchgate.net |
Derivation from Kojic Acid and Related Precursors
Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), a naturally occurring γ-pyrone produced by several species of fungi, serves as a versatile and readily available starting material for the synthesis of various pyranone derivatives. researchgate.netszu.cznih.gov Its polyfunctional nature allows for a wide range of chemical modifications. szu.czdntb.gov.ua
The hydroxyl groups of kojic acid can be selectively protected and manipulated to introduce a variety of functional groups. researchgate.net For instance, the primary alcohol can be oxidized to an aldehyde or a carboxylic acid, while the phenolic hydroxyl group can be alkylated or acylated. These transformations provide access to a diverse library of kojic acid derivatives, which can be further elaborated to generate more complex pyranone-containing molecules. researchgate.net The core pyranone structure of kojic acid can also participate in various reactions, including multicomponent reactions, to construct fused heterocyclic systems. dntb.gov.ua
Esterification Techniques for Benzoate Integration
The final step in the synthesis of this compound is the formation of the ester linkage between the pyranone core and a benzoic acid derivative. The choice of esterification method is crucial, particularly when dealing with sensitive substrates.
Carbodiimide-Based Coupling Reagents (e.g., DCC/DMAP)
The Steglich esterification, which utilizes a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP), is a particularly mild and effective method for ester formation. youtube.comorganic-chemistry.orgnih.gov This method is well-suited for substrates that are sensitive to acidic conditions, such as those often encountered in the Fischer esterification. youtube.comorganic-chemistry.org
The reaction proceeds through the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. organic-chemistry.org DMAP then acts as an acyl transfer catalyst, reacting with the intermediate to form a highly reactive N-acylpyridinium salt. organic-chemistry.org This "active ester" readily reacts with the alcohol, in this case, the 3-hydroxy-4-pyranone, to yield the desired benzoate ester and dicyclohexylurea (DCU), a byproduct that can often be removed by filtration. organic-chemistry.orgresearchgate.net This methodology has been successfully applied to the synthesis of a variety of esters, including those of complex natural products. nih.gov The use of CeCl₃·7H₂O as a co-catalyst has been shown to improve yields in certain Steglich esterifications, particularly with less nucleophilic alcohols. scielo.br
| Reagent | Role | Key Features |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Coupling agent | Activates the carboxylic acid |
| 4-(Dimethylamino)pyridine (DMAP) | Catalyst | Acyl transfer agent, enhances reaction rate |
| Dicyclohexylurea (DCU) | Byproduct | Often insoluble and easily removed by filtration |
Other Esterification Protocols
The final step in the synthesis of this compound involves the esterification of the hydroxyl group at the C3 position of the 6-Methyl-4-oxo-4H-pyran-3-ol (also known as allomaltol) core. Beyond simple acid-catalyzed esterification, several other protocols are employed, particularly for substrates that may be sensitive to harsh conditions.
One of the most effective methods for mild esterification is the Steglich esterification . First described in 1978, this reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid (benzoic acid in this case). wikipedia.orgnih.gov A catalytic amount of 4-(dimethylamino)pyridine (DMAP) is crucial, acting as an acyl transfer agent to facilitate the reaction with the alcohol (the hydroxypyranone). organic-chemistry.orgd-nb.info This method is advantageous as it proceeds at room temperature and under neutral conditions, making it suitable for sensitive molecules. wikipedia.orgorganic-chemistry.org A key feature is the removal of water by the coupling agent, which forms a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU), driving the reaction to completion. wikipedia.org
Another common approach is acylation using an activated carboxylic acid derivative , such as benzoyl chloride. This electrophilic reagent reacts with the hydroxypyranone in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction, preventing potential acid-catalyzed side reactions. This method is generally efficient and straightforward for forming the ester linkage.
The Mitsunobu reaction offers an alternative for the O-functionalization of 4-hydroxy-2-pyrones and similar structures. researchgate.net This reaction involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic attack by the carboxylate anion (benzoate). While highly effective, this method requires stoichiometric amounts of reagents that need to be separated from the final product.
The table below provides a comparison of these esterification protocols.
| Protocol | Reagents | Key Features | Advantages | Disadvantages |
| Steglich Esterification | Benzoic acid, DCC/DIC, cat. DMAP | Mild, neutral conditions; water removal by coupling agent. wikipedia.org | High yields, suitable for sensitive substrates, proceeds at room temp. organic-chemistry.org | Stoichiometric urea byproduct can complicate purification. wikipedia.org |
| Acylation | Benzoyl chloride, Pyridine/Triethylamine | Use of an activated acylating agent with a base. | Generally high-yielding and straightforward. | Benzoyl chloride is corrosive; requires careful handling. |
| Mitsunobu Reaction | Benzoic acid, PPh₃, DEAD/DIAD | Activation of the alcohol for nucleophilic attack. researchgate.net | Effective for sterically hindered alcohols; mild conditions. | Generates stoichiometric amounts of triphenylphosphine oxide and hydrazine (B178648) byproducts. |
Novel and Emerging Synthetic Approaches
The synthesis of pyranone derivatives is continually evolving, with a focus on improving efficiency, reducing environmental impact, and accessing novel molecular architectures.
Green Chemistry Principles in Pyranone Synthesis
Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jcsp.org.pk These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyranones. Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. chemsynthesis.com
In the context of pyranone synthesis, green approaches often involve:
Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol, or performing reactions under solvent-free conditions. youtube.com
Catalysis: Employing catalytic reagents over stoichiometric ones to minimize waste. chemsynthesis.com This includes the use of reusable heterogeneous catalysts, nanocatalysts, and biocatalysts.
Energy Efficiency: Utilizing energy-efficient methods like microwave or ultrasonic irradiation, which can significantly shorten reaction times and improve yields compared to conventional heating. rsc.org
Atom Economy: Designing synthetic routes, such as multi-component reactions, that maximize the incorporation of all starting materials into the final product. chemsynthesis.comnih.gov
Multi-Component Reactions for Pyranone Derivatives
Multi-component reactions (MCRs) are processes where three or more reactants are combined in a single step to form a product that incorporates portions of all the starting materials. vulcanchem.com This approach is highly valued in green and medicinal chemistry due to its high efficiency, atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules from simple precursors. rsc.orgvulcanchem.com
The synthesis of pyran derivatives is well-suited to MCR strategies. A common MCR for synthesizing 2-amino-4H-pyran derivatives involves the one-pot condensation of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a 1,3-dicarbonyl compound. rsc.org Various catalysts, including organocatalysts, nanocatalysts, and ionic liquids, have been developed to facilitate these reactions under green conditions. mdpi.com
The table below summarizes examples of MCRs used for synthesizing pyran derivatives.
| Reactants | Catalyst | Conditions | Product Type | Key Advantages |
| Aromatic Aldehyde, Malononitrile, 1,3-Dicarbonyl Compound | Nanocatalyst, Organocatalyst, etc. | Often solvent-free or in green solvents (water, ethanol). rsc.org | 2-Amino-4H-pyran derivatives | High efficiency, atom economy, short reaction times. vulcanchem.com |
| Aromatic Aldehyde, 4-hydroxy-6-methyl-2-pyrone, N-methyl-1-(methylthio)-2-nitroethenamine | Ammonium acetate (B1210297) | Microwave irradiation in ethanol. researchgate.net | Pyrano[4,3-b]pyran-5-one derivatives | High yields, reduced reaction time, clean reaction profile. researchgate.net |
| Aldehyde, Malononitrile, 3-methyl-1H-pyrazol-5(4H)-one | Piperidine | Reflux in ethanol. | Pyrano[2,3-c]pyrazole derivatives | One-pot synthesis of complex heterocyclic systems. |
Base-Promoted Domino Reactions
A highly efficient base-promoted domino protocol has been developed for the synthesis of 2H-pyran-2-one derivatives. d-nb.info This process often starts with simple and readily available materials like α-aroylketene dithioacetals and malononitrile. wikipedia.orgchemistry-online.com The reaction proceeds through a series of consecutive steps, which can include addition-elimination, intramolecular cyclization, and ring-opening/closing sequences, all orchestrated within one pot. wikipedia.orgnih.gov For instance, in the presence of a base, malononitrile can act as a nucleophile, attacking the ketene (B1206846) dithioacetal, followed by an intramolecular O-cyclization to form the 2-imino-2H-pyran intermediate, which can then be hydrolyzed to the desired 2H-pyran-2-one. wikipedia.orgnih.gov
Biosynthesis-Guided Synthetic Strategies for Pyranone Structures
Nature provides a blueprint for the synthesis of complex molecules through highly efficient and selective enzymatic pathways. Biosynthesis-guided synthesis aims to mimic these natural strategies in a laboratory setting. This can involve using enzymes as catalysts (biocatalysis) or designing chemical routes that follow a similar logic to the biosynthetic pathway (biomimetic synthesis). nih.gov
The pyranone core is a common motif in a wide range of natural products. Understanding how these structures are assembled in nature can inspire novel synthetic approaches. For example, the biosynthesis of the styrylpyrone compound 11-methoxy-bisnoryangonin involves a styrylpyrone synthase (SPS) enzyme that catalyzes pyrone formation by condensing a feruloyl-CoA starter unit with two molecules of malonyl-CoA. researchgate.net This enzymatic condensation and cyclization strategy can guide chemists in designing biomimetic syntheses using chemical reagents that mimic the function of the coenzymes and enzymatic active sites.
Similarly, the synthesis of natural products like (R)-mellein has been achieved through strategies that echo biosynthetic cycloaddition pathways. google.com By studying the enzymatic machinery responsible for constructing these molecules, chemists can develop more efficient and stereoselective total syntheses. This approach not only provides a pathway to the target molecule but also deepens the understanding of the underlying principles of molecular construction. nih.gov
Mechanistic Investigations and Reactivity Profiles of 6 Methyl 4 Oxo 4h Pyran 3 Yl Benzoate
Reaction Kinetics and Thermodynamic Considerations
The kinetics and thermodynamics of reactions involving the 4-pyrone ring are dictated by its structure: a conjugated system containing an ether oxygen and a ketone. This structure allows it to react in various ways, with the feasibility and rate of these reactions being influenced by substituents.
Research on related pyrone structures, often employing Density Functional Theory (DFT) calculations, provides insight into the energetic landscapes of these transformations. For instance, the formation of 4-pyrones from skipped diynones can be either kinetically or thermodynamically controlled, depending on the reaction conditions. acs.org At lower temperatures (e.g., 80°C), the reaction selectively forms the 4-pyrone product, indicating kinetic control. acs.org At higher temperatures (130°C), a mixture of products can be observed as higher activation energy barriers become surmountable. acs.org
In cycloaddition reactions, such as the Diels-Alder reaction, both kinetic and thermodynamic factors are crucial. The stability of the initial cycloadduct and the transition state energy for its formation versus competing pathways determine the product distribution. Theoretical investigations into the retro-Diels-Alder reaction of 4H-pyran have been conducted to understand the thermodynamic and kinetic stability of these systems.
Below is a table summarizing representative energetic data for reactions involving pyrone systems, derived from computational studies on related compounds.
| Reaction Type | System | Parameter | Value (kcal/mol) | Control |
| Cyclization | Allyl Ether to 4-Pyrone | ΔΔG‡ (Activation Energy) | > 55 | Kinetically Unfavorable (catalyst-free) |
| Cyclization | Diynone Intermediate to 4-Pyrone Precursor | ΔΔG‡ (Activation Energy) | 21.7 | Kinetically Controlled |
| Cyclization | Diynone Intermediate to 4-Pyrone Precursor | ΔG (Free Energy) | -41.9 | Thermodynamically Favorable |
This table presents generalized data from computational studies on related pyrone formation reactions to illustrate typical energy values. Specific values for 6-Methyl-4-oxo-4H-pyran-3-yl benzoate (B1203000) would require dedicated experimental or computational analysis.
Stereochemical Aspects in Pyranone Transformations
The planar nature of the 4-pyrone ring means that reactions creating new stereocenters are of significant interest. The stereochemical outcome of such transformations is often governed by the existing substituents on the ring.
In the context of 6-Methyl-4-oxo-4H-pyran-3-yl benzoate, the C6-methyl group can exert steric influence, directing incoming reagents to the less hindered face of the pyrone ring. This is particularly relevant in cycloaddition reactions or nucleophilic attacks that result in the formation of tetrahedral carbons.
Stereospecificity has been demonstrated in the Diels-Alder reactions of pyrones with strained cyclic allenes. nih.gov In one instance, a chiral allene (B1206475) was trapped by a pyrone, resulting in a cycloadduct with three stereocenters, including a challenging quaternary center, in high optical yield (94% ee). nih.gov This highlights that the chirality of a reactant can be effectively transferred during the transformation of the pyrone ring.
Furthermore, strategies like the Prins cyclization have been used to form related tetrahydropyran (B127337) rings with excellent control over diastereoselectivity, typically proceeding through a highly organized chair-like transition state. nih.gov The substituents on the pyranone precursor play a crucial role in stabilizing this transition state and dictating the final stereochemistry. nih.gov
The following table shows examples of stereochemical outcomes in reactions involving pyranone derivatives from the literature.
| Reaction Type | Pyrone Substrate | Outcome | Key Finding |
| Diels-Alder Cycloaddition | Substituted 2-Pyrone + Chiral Allene | (-)-Cycloadduct (94% ee) | Chirality of the allene is relayed to establish three stereocenters in the product. nih.gov |
| Prins Cyclization | Chiral β-hydroxy-dioxinone | 2,6-cis diastereomer | The reaction proceeds via a chair-like transition state, allowing for controlled chirality transfer. nih.gov |
| Radical Cross Coupling | Decarboxylative Giese reaction on a pyrone precursor | 4:1 dr | A radical-based method allowed for the inversion of stereochemistry at a key position. |
Characterization of Reaction Intermediates and Transition States
The elucidation of reaction mechanisms for pyranones relies heavily on the characterization of transient intermediates and transition states. While direct observation can be challenging, their existence is often supported by trapping experiments, kinetic data, and, most prominently, computational chemistry.
Oxocarbenium ions are frequently proposed as key intermediates in both the formation and modification of pyranone rings. nih.govresearchgate.net Acid-mediated activation of pyranone precursors, for example, can generate an oxocarbenium ion, which is then susceptible to nucleophilic attack. clockss.orgchemrxiv.org Studies have provided evidence that oxocarbenium formation is a critical mechanistic event in various pyranone reactions. researchgate.netclockss.org
In phosphine-catalyzed syntheses of 2-pyrones, zwitterionic intermediates are formed from the addition of the phosphine (B1218219) to an allenoate. nih.gov The E/Z isomerism of this zwitterion is critical in determining the reaction pathway and final product. nih.gov
Computational methods, particularly DFT, have become indispensable for mapping the potential energy surfaces of pyranone reactions. These calculations allow for the structural characterization and energy determination of transition states, providing a deeper understanding of reaction barriers and selectivity. acs.org For example, DFT studies have been used to calculate the activation free energies (ΔΔG‡) for competing cyclization pathways in the formation of 4-pyrones versus 3(2H)-furanones, explaining the observed product selectivity. acs.org
| Intermediate/Transition State | Reaction Type | Method of Characterization/Investigation |
| Oxocarbenium Ion | Pyranone Activation / Formation | Acid-mediated exchange studies, trapping experiments, computational modeling. nih.govresearchgate.netclockss.org |
| Zwitterion | Phosphine-catalyzed Annulation | Mechanistic proposal based on E/Z isomerism and substituent effects. nih.gov |
| Cycloaddition Transition State | Diels-Alder / Cyclization | DFT calculations to determine structure and activation energies (ΔΔG‡). acs.org |
| Acetylketene | Pyranone Formation | In-situ generation from dioxinone precursors and trapping. researchgate.net |
Elucidation of Reaction Mechanisms for Pyranone Formation and Modification
The formation and subsequent modification of the 4-pyrone ring in this compound can be understood through several established mechanistic pathways.
Mechanisms of 4-Pyrone Formation:
A prevalent method for synthesizing the 4-pyrone core involves the acid-promoted cyclization of diynones. researchgate.netresearchgate.net A proposed mechanism involves the nucleophilic addition of water to one of the alkyne moieties of the diynone, followed by a 6-endo-dig cyclization to form the pyranone ring. researchgate.net Another efficient route is the multicomponent synthesis of 4H-pyrans, which typically proceeds through an initial Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound (like malononitrile), followed by a Michael addition of a 1,3-dicarbonyl compound and subsequent intramolecular cyclization. growingscience.comnih.gov
Mechanisms of 4-Pyrone Modification:
The reactivity of the 4-pyrone ring allows for diverse modifications.
Reaction with Nucleophiles: 4-pyrones are known to react with primary amines to yield 4-pyridones. wikipedia.org This transformation involves a nucleophilic attack on the pyrone ring, leading to ring-opening and subsequent recyclization to form the pyridone. The presence of electron-withdrawing groups, such as the benzoate group at the C3 position of the title compound, would make the ring more susceptible to nucleophilic attack. Depending on the nucleophile and reaction conditions, attack can lead to ring-opening without subsequent recyclization, providing access to acyclic structures. acs.org
Cycloaddition Reactions: The conjugated diene system within the 4-pyrone ring makes it a suitable partner in cycloaddition reactions. While less common than for 2-pyrones, 4-pyrones can participate in [4+2] Diels-Alder reactions. More significantly, pyranones can be precursors to oxidopyrylium ions, which are potent 1,3-dipoles for [5+2] cycloadditions, enabling the rapid construction of complex bridged polycyclic systems. clockss.org The formation of the key oxidopyrylium intermediate is a critical step in this mechanistic pathway. clockss.org
The specific reactivity of this compound would be a balance of these general pathways, modulated by the electronic effect of the C3-benzoate group (electron-withdrawing) and the steric/electronic effects of the C6-methyl group (electron-donating, sterically directing).
Advanced Spectroscopic Characterization Techniques for 6 Methyl 4 Oxo 4h Pyran 3 Yl Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 6-Methyl-4-oxo-4H-pyran-3-yl benzoate (B1203000), ¹H and ¹³C NMR, complemented by two-dimensional techniques, would provide a complete picture of its atomic connectivity.
¹H NMR Applications
The proton NMR (¹H NMR) spectrum provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. The expected chemical shifts for 6-Methyl-4-oxo-4H-pyran-3-yl benzoate are predicted based on the distinct electronic environments of its pyran and benzoate moieties.
Benzoate Group Protons: The aromatic protons of the benzoate group are expected to appear in the downfield region (δ 7.3–8.2 ppm) due to the deshielding effect of the benzene (B151609) ring current. The protons ortho to the carbonyl group would likely be the most deshielded and appear furthest downfield.
Pyran Ring Protons: The protons on the 4-oxo-4H-pyran ring are anticipated to resonate at δ 6.0–7.5 ppm. The vinyl proton would show a characteristic chemical shift in this region.
Methyl Group Protons: The methyl group attached to the pyran ring would appear as a singlet in the upfield region of the spectrum, typically around δ 2.2-2.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Benzoate (ortho-H) | ~8.0-8.2 | Multiplet |
| Benzoate (meta/para-H) | ~7.3-7.6 | Multiplet |
| Pyran Ring (H-2/H-5) | ~6.0-7.5 | Singlet/Doublet |
| Pyran Ring (Methyl-H) | ~2.2-2.5 | Singlet |
¹³C NMR Applications
The carbon-13 NMR (¹³C NMR) spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would feature several key signals corresponding to the carbonyl, aromatic, vinylic, and methyl carbons.
Carbonyl Carbons: Two distinct signals are expected for the carbonyl carbons: one for the ester group (~165 ppm) and another for the ketone group on the pyran ring (~175-185 ppm).
Aromatic and Vinylic Carbons: The carbons of the benzoate ring and the double bond in the pyran ring would appear in the δ 110–160 ppm range.
Methyl Carbon: The methyl carbon would produce a signal in the upfield region, typically around δ 20 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
| Pyran Ketone (C=O) | ~175-185 |
| Benzoate Ester (C=O) | ~165 |
| Aromatic/Vinylic Carbons | ~110-160 |
| Methyl Carbon (-CH₃) | ~20 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, between the aromatic protons on the benzoate ring, helping to delineate their relative positions.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.
Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The key functional groups in this compound are the two carbonyl groups (ketone and ester), the C=C double bonds in the pyran and benzene rings, and the C-O bonds of the ether and ester.
Carbonyl (C=O) Stretching: Strong absorption bands are expected in the IR spectrum for the C=O stretching vibrations. The pyran ketone is anticipated around 1700 cm⁻¹, while the ester carbonyl would typically appear at a slightly higher frequency, around 1720 cm⁻¹.
Aromatic and Vinylic (C=C) Stretching: Vibrations from the C=C bonds in both the pyran and benzene rings would produce bands in the 1500–1650 cm⁻¹ region.
C-O Stretching: The C-O stretching vibrations of the ester and the ether linkage in the pyran ring would result in strong bands in the 1100–1300 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for Key Functional Groups
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| Ester C=O | Stretch | ~1720 |
| Ketone C=O | Stretch | ~1700 |
| Aromatic/Vinylic C=C | Stretch | ~1500-1650 |
| Ester/Ether C-O | Stretch | ~1100-1300 |
Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds, which often show strong signals in Raman spectra.
Mass Spectrometry Methodologies (e.g., ESI-MS, GC-MS) for Molecular Identity and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.
Using a technique like Electrospray Ionization (ESI-MS), the molecular ion peak [M+H]⁺ or [M+Na]⁺ would confirm the molecular weight of the compound. For this compound (C₁₃H₁₀O₄, Molecular Weight: 230.22 g/mol ), the molecular ion peak would be expected at m/z 231 or 253.
Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), would cause the molecule to fragment in a predictable manner. Key fragmentation pathways would likely involve:
Loss of the benzoyl group: Cleavage of the ester linkage could lead to a fragment corresponding to the benzoyl cation [C₆H₅CO]⁺ at m/z 105.
Loss of a benzoate radical: This would leave a pyran-derived cation.
Formation of the phenyl cation: Loss of carbon monoxide from the benzoyl cation could result in a phenyl cation [C₆H₅]⁺ at m/z 77.
These characteristic fragments provide strong evidence for the presence of the benzoate ester and the pyranone core.
X-ray Crystallography for Precise Molecular Geometry and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and torsional angles.
Planarity: The 4H-pyran-4-one ring system is expected to be largely planar. nih.govresearchgate.net
Conformation: The orientation of the benzoate group relative to the pyran ring would be determined, revealing any steric hindrance and the preferred conformation in the crystal lattice.
Intermolecular Interactions: The analysis would also detail how the molecules pack in the crystal, identifying intermolecular forces such as π–π stacking interactions between the aromatic rings, which are common in such systems. nih.govresearchgate.net
This technique would provide the ultimate confirmation of the molecule's connectivity and its precise spatial arrangement.
Computational Chemistry and Theoretical Modeling of 6 Methyl 4 Oxo 4h Pyran 3 Yl Benzoate
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods) for Electronic Structure and Optimized Geometries
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry.
For molecules containing the 4H-pyran-4-one ring, DFT calculations, often using the B3LYP functional with basis sets like 6–311++G(d,p), have been shown to accurately predict geometric parameters such as bond lengths, bond angles, and dihedral angles. bohrium.comnih.gov These theoretical calculations can be validated by comparing them with experimental data from X-ray crystallography. tandfonline.com Studies on related pyran derivatives have revealed that the pyran ring can adopt conformations like a "flattened-boat". bohrium.com
In the case of 6-Methyl-4-oxo-4H-pyran-3-yl benzoate (B1203000), DFT calculations would elucidate the planarity of the pyran and benzoate rings and the rotational barrier around the ester linkage. The optimized geometry is the foundational step for all other computational predictions, including vibrational frequencies (IR spectra), electronic properties, and chemical reactivity. nih.gov
Table 1: Representative Theoretical Bond Lengths and Angles for a Pyran Derivative Core Structure Note: This data is illustrative and based on general findings for pyran derivatives, not specific calculations for 6-Methyl-4-oxo-4H-pyran-3-yl benzoate.
| Parameter | Bond/Angle | Typical Calculated Value (DFT/B3LYP) |
| Bond Length | C=O (pyrone) | ~1.22 Å |
| C-O (pyran ring) | ~1.37 Å | |
| C=C (pyran ring) | ~1.35 Å | |
| C-O (ester) | ~1.36 Å | |
| Bond Angle | O-C-C (pyran ring) | ~122° |
| C-O-C (pyran ring) | ~118° | |
| C-O-C (ester) | ~117° | |
| Dihedral Angle | O=C-C=C (pyran ring) | ~0° (indicating planarity) |
Molecular Dynamics Simulations for Conformational Analysis
While quantum calculations provide a static picture of the molecule's lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of the conformational landscape.
For this compound, MD simulations would be particularly useful for analyzing the flexibility of the molecule, primarily the rotation around the single bond connecting the pyran ring to the benzoate group's ester oxygen. By simulating the molecule in different environments (e.g., in a vacuum or in a solvent), researchers can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors, where specific conformations are often required for binding. Studies on complex pyran-based systems have successfully used MD simulations to investigate binding modes and stability within protein active sites. tandfonline.com
Analysis of Molecular Electrostatic Potential (MEP) and Frontier Orbitals (HOMO-LUMO)
The electronic properties of a molecule are key to its reactivity. Molecular Electrostatic Potential (MEP) maps and Frontier Molecular Orbital (FMO) analysis are used to visualize and quantify these properties.
Molecular Electrostatic Potential (MEP): The MEP map is a color-coded representation of the electrostatic potential on the molecule's surface. It is an invaluable tool for identifying the regions that are rich or deficient in electrons.
Red regions indicate negative electrostatic potential, highlighting areas prone to electrophilic attack. For this compound, these would be centered on the oxygen atoms of the carbonyl groups.
Blue regions indicate positive electrostatic potential, highlighting areas susceptible to nucleophilic attack, typically around the hydrogen atoms.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.
HOMO acts as the electron donor.
LUMO acts as the electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of the molecule's kinetic stability and chemical reactivity. bohrium.com A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For pyran derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-accepting regions.
Table 2: Illustrative HOMO-LUMO Energy Gaps for Pyran-based Compounds Note: Values are examples from computational studies on various pyran derivatives to show a typical range.
| Compound Type | Basis Set | EHOMO (eV) | ELUMO (eV) | ΔE Gap (eV) | Source |
| Pyrano-chromene derivative (4a) | M06-2X/6-31G(d,p) | - | - | 5.168 | nih.gov |
| Pyrano-chromene derivative (4b) | M06-2X/6-31G(d,p) | - | - | 6.308 | nih.gov |
| Dihydropyrano[4,3-b]pyran | B3LYP/6–311++G (d,p) | - | - | ~4.0 - 4.5 | nih.gov |
Theoretical Studies of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking) via Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into specific atom-pair contacts and their relative contributions.
For a crystalline solid of this compound, Hirshfeld analysis would reveal the nature and extent of interactions such as:
H···H contacts: Often the most abundant due to the number of hydrogen atoms on the molecular surface.
O···H/H···O contacts: Indicative of hydrogen bonding, which would be significant given the multiple oxygen atoms.
π-π stacking: Interactions between the aromatic benzoate ring and the pyran ring of neighboring molecules. Studies on related chromone (B188151) structures have identified significant π-π stacking interactions. nih.gov
The analysis generates 2D fingerprint plots that provide a quantitative summary of the intermolecular contacts, helping to explain the stability and structure of the crystalline form. tandfonline.com
Computational Prediction of Reactivity and Stability
Computational chemistry provides a suite of descriptors to predict the reactivity and stability of molecules. These are often derived from the energies of the frontier molecular orbitals (HOMO and LUMO).
The HOMO-LUMO energy gap (ΔE) is a primary indicator of stability; a larger gap implies higher kinetic stability and lower chemical reactivity. nih.gov
From the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO), several global reactivity descriptors can be calculated:
Chemical Hardness (η): η = (I - A) / 2. Hard molecules have a large energy gap and are less reactive.
Chemical Softness (S): S = 1 / η. Soft molecules are more polarizable and reactive.
Electronegativity (χ): χ = (I + A) / 2. Measures the ability of the molecule to attract electrons.
Chemical Potential (μ): μ = -χ. Describes the escaping tendency of electrons from an equilibrium system.
These descriptors, calculated for this compound and its analogues, would allow for a quantitative comparison of their reactivity profiles. nih.govnih.gov
Theoretical Structure-Activity Relationship (SAR) Studies for Analogues
Theoretical Structure-Activity Relationship (SAR) studies use computational methods to predict how modifications to a molecule's structure will affect its biological activity or chemical properties. This is a cornerstone of rational drug design and materials science. nih.govnih.gov
For this compound, a theoretical SAR study could involve creating a virtual library of analogues by modifying specific parts of the molecule, for instance:
Substituting the methyl group on the pyran ring with other alkyl or functional groups.
Altering the substitution pattern on the benzoate ring (e.g., adding electron-donating or electron-withdrawing groups at the para position).
For each analogue, the computational methods described above (DFT, MEP, FMO analysis) would be used to calculate key properties. By correlating these calculated properties with potential activity, researchers can build predictive models. For example, one could investigate how substitutions affect the molecule's HOMO-LUMO gap, its dipole moment, or its ability to dock into the active site of a target protein. Such studies on pyran-based scaffolds have been instrumental in identifying key structural features for desired biological activities. nih.govresearchgate.net
Non-linear Optical (NLO) Property Predictions
Molecules with extensive π-conjugated systems and significant intramolecular charge transfer (ICT) characteristics can exhibit non-linear optical (NLO) properties, which are of great interest for applications in optoelectronics and photonics. lookchem.com The 4H-pyran-4-one scaffold is a component of well-known NLO chromophores. researchgate.net
DFT calculations can be used to predict the NLO response of a molecule by calculating its polarizability (α) and, more importantly, its first (β) and second (γ) hyperpolarizabilities. A high hyperpolarizability value indicates a strong NLO response. For this compound, the connection of the electron-rich pyran ring system to the benzoate group could facilitate ICT, potentially giving rise to NLO properties. Computational studies on pyrano-chromene derivatives have shown that these systems can possess significant NLO characteristics, which are highly dependent on their electronic structure and HOMO-LUMO gap. nih.gov A theoretical investigation would quantify these properties and guide the design of new pyran-based materials with enhanced NLO responses.
Design, Synthesis, and Structural Reactivity Relationships of 6 Methyl 4 Oxo 4h Pyran 3 Yl Benzoate Analogues and Derivatives
Systematic Modification of the Pyran Ring
The 4H-pyran-4-one core offers several positions for substitution, allowing for a range of structural modifications. The reactivity of the ring is influenced by the electron-donating oxygen heteroatom and the electron-withdrawing carbonyl group, which direct electrophilic and nucleophilic attacks to specific positions.
Alterations at Position 6 (e.g., Methyl, Hydroxymethyl, Thioether Substituents)
Methyl Substituent : The parent compound, 6-methyl-4-oxo-4H-pyran-3-yl benzoate (B1203000), features a methyl group at the C6 position. This group serves as a common starting point for further functionalization.
Hydroxymethyl Substituent : The methyl group can be oxidized to a hydroxymethyl group, yielding compounds such as 6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl benzoate. chemsynthesis.com This introduces a primary alcohol functionality, which can serve as a handle for further synthetic transformations, such as esterification or etherification, thereby increasing the structural diversity of the analogues.
Thioether Substituents : The C6-methyl group can also be halogenated and subsequently reacted with various thiols to introduce thioether linkages. An example of this is the synthesis of derivatives like 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (B1230335). nih.govoregonstate.edu In this analogue, the pyran core is linked via a methylene (B1212753) thioether bridge to a pyrimidine (B1678525) ring. The development of such thioether derivatives has been part of structure-activity relationship (SAR) studies. nih.gov
| Substituent at C6 | Example Compound Name | Key Feature |
|---|---|---|
| Methyl | 6-Methyl-4-oxo-4H-pyran-3-yl benzoate | Parent scaffold |
| Hydroxymethyl | 6-(Hydroxymethyl)-4-oxo-4H-pyran-3-yl benzoate chemsynthesis.com | Introduces a primary alcohol group |
| Thioether | 4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate nih.govoregonstate.edu | Links pyran core to another heterocyclic moiety |
Substitutions at Position 3 (Beyond Benzoate)
The benzoate group at the C3 position is an ester linkage formed from the corresponding 3-hydroxy precursor, allomaltol. This hydroxyl group is amenable to reaction with a wide variety of acylating or alkylating agents, allowing for substitutions beyond the benzoate moiety. While direct analogues of 6-methyl-4-oxo-4H-pyran-3-yl with alternative C3 esters are not extensively detailed in readily available literature, the synthesis of such compounds is chemically straightforward.
For instance, the reaction of allomaltol with acetic anhydride (B1165640) would yield 6-methyl-4-oxo-4H-pyran-3-yl acetate (B1210297). The synthesis of a related compound, 3-acetoxy-4H-pyran-4-one, has been described, demonstrating the formation of an acetate ester at this position. rsc.org This indicates that various alkanoate and other substituted carboxylate esters can be readily prepared.
Furthermore, the reactivity of the related 4-hydroxy-2-pyrone scaffold shows that the C3 position can participate in C-C bond-forming reactions, such as Michael additions, leading to entirely different classes of compounds where the ester oxygen is replaced by a carbon linker. mdpi.com
Modifications at Position 5
The C5 position of the 4-pyrone ring is electronically analogous to the C3 position, being activated towards electrophilic substitution. The general chemistry of 4-pyrones indicates that reactions such as halogenation (e.g., bromination) and nitration can occur at these positions. osti.govacs.org Therefore, it is synthetically feasible to introduce substituents at the C5 position of the this compound core.
Variations in the Benzoate Moiety
The benzoate group itself provides a template for extensive structural modification. By introducing various substituents onto the phenyl ring, one can fine-tune the electronic and steric properties of the entire molecule.
Halogenated Benzoate Derivatives
The introduction of halogen atoms (F, Cl, Br, I) onto the benzoate ring is a common strategy in medicinal chemistry to modulate activity. Although specific examples for the 6-methyl-4-oxo-4H-pyran-3-yl core are not widely reported, the synthesis of such derivatives is readily achievable via standard acylation procedures. The precursor, 3-hydroxy-6-methyl-4H-pyran-4-one, can be esterified with various commercially available halogenated benzoyl chlorides (e.g., 4-chlorobenzoyl chloride, 3-bromobenzoyl chloride, 2,4-dichlorobenzoyl chloride).
Structure-activity relationship studies on other heterocyclic scaffolds have demonstrated that halogenated benzoate esters can exhibit enhanced biological profiles. For example, in a series of derivatives of altholactone, 3-bromo- (B131339) and 2,4-dichlorobenzoates showed significantly improved antifungal activity compared to the parent alcohol. nih.gov This suggests that halogenated benzoate derivatives of 6-methyl-4-oxo-4H-pyran-3-yl could possess unique chemical and biological properties. A preliminary SAR study on a different class of compounds also established that an ortho-substituted halogen atom can contribute significantly to biological activity. nih.gov
| Derivative Type | Example Compound Name |
|---|---|
| Monochloro- | 6-Methyl-4-oxo-4H-pyran-3-yl 4-chlorobenzoate |
| Monobromo- | 6-Methyl-4-oxo-4H-pyran-3-yl 3-bromobenzoate |
| Dichloro- | 6-Methyl-4-oxo-4H-pyran-3-yl 2,4-dichlorobenzoate |
Nitro-Substituted Benzoates
The introduction of a nitro group, a strong electron-withdrawing substituent, onto the benzoate ring can dramatically alter the molecule's electronic properties and reactivity. The synthesis and characterization of such compounds have been reported in the literature.
Specifically, 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate was discovered and characterized as a functional antagonist of the apelin (APJ) receptor. nih.govoregonstate.edu The synthesis involved the esterification of the 3-hydroxy-4-pyrone precursor with 4-nitrobenzoyl chloride. The development and SAR of this compound have been presented, highlighting the importance of the nitrobenzoate moiety for its observed activity. nih.gov This work provides a clear precedent for the synthesis and potential utility of nitro-substituted benzoate derivatives of the 4H-pyran-4-one scaffold.
Alkoxy-Substituted Benzoates (e.g., Triethoxybenzoate)
The introduction of alkoxy groups, such as a triethoxy substituent, onto the benzoate ring of this compound analogues results in complex molecules with distinct properties. A notable example is 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate, a compound that integrates thiazole (B1198619), pyran, and triethoxybenzoate functionalities. evitachem.com
The synthesis of such multi-component molecules is typically a multi-step process. A common synthetic strategy involves the initial preparation of the requisite thiazole and pyran intermediates. These intermediates are then coupled with the triethoxybenzoate moiety, often through esterification reactions, to yield the final product. evitachem.com The reaction conditions, including the choice of solvents and catalysts, are critical for achieving high yield and purity. evitachem.com
Table 1: Structural and Synthetic Details of an Alkoxy-Substituted Benzoate Analogue
| Feature | Description | Reference |
|---|---|---|
| Compound Name | 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate | evitachem.com |
| Core Moieties | 4-oxo-4H-pyran, Thiazole, Benzoate | evitachem.com |
| Substituents | 3,4,5-triethoxy group on the benzoate ring; 4-methylthiazol-2-ylthiomethyl group on the pyran ring | evitachem.com |
| Synthetic Approach | Multi-step synthesis involving preparation of thiazole and pyran intermediates followed by coupling with the triethoxybenzoate moiety. | evitachem.com |
Other Substituted Benzoic Acid Moieties
Beyond alkoxy groups, a variety of other substituents can be introduced to the benzoic acid moiety to modulate the compound's properties. An illustrative case is the development of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate, a compound identified as ML221. nih.gov This nitro-substituted analogue was discovered through a high-throughput screening of a large compound library and was characterized as a potent and selective functional antagonist of the apelin (APJ) receptor. nih.gov
The discovery of ML221 prompted further investigation into its structure-activity relationship (SAR). nih.gov This process involves synthesizing and testing a series of related compounds to understand how specific structural modifications influence biological activity. The synthetic methodology and the development of this SAR have been presented, highlighting the importance of substituents on the benzoate ring in defining the molecule's interaction with biological targets. nih.gov
Table 2: Profile of a Nitro-Substituted Benzoate Analogue (ML221)
| Feature | Description | Reference |
|---|---|---|
| Compound Name | 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) | nih.gov |
| Key Substituent | 4-nitro group on the benzoate ring | nih.gov |
| Discovery Method | High-Throughput Screening (HTS) | nih.gov |
| Characterization | Potent functional antagonist of the apelin (APJ) receptor | nih.gov |
| Selectivity | >37-fold selective over the angiotensin II type 1 (AT1) receptor | nih.gov |
Heterocyclic Fused Pyranone Systems
Fusing the 4-oxo-4H-pyran core with other heterocyclic rings opens a pathway to a vast range of structurally complex and often biologically active molecules. Various synthetic strategies have been developed to construct these fused systems, demonstrating the versatility of the pyranone scaffold.
One effective method is the three-component synthesis of pyran-fused biscoumarins, which can be achieved through the base-mediated coupling of 4-hydroxycoumarin (B602359) with 4-chloro-3-formylcoumarin. rsc.org These biscoumarin structures can then serve as precursors for further transformations, reacting with amines or other 4-hydroxycoumarins to yield pyridinone-fused and pyranone-fused coumarins, respectively. rsc.org
Another powerful technique involves the acid-catalyzed tandem reaction of 4-hydroxy-quinolinones with propargylic alcohols. This approach can lead to the formation of pyrano[3,2-c]quinolones through a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization. nih.gov Alternatively, depending on the specific propargylic alcohol used, the reaction can proceed via a different pathway to afford furo[3,2-c]quinolones. nih.gov
Photochemistry offers a unique route to fused systems. For instance, pyrimidines containing a 3-hydroxy-6-methyl-4H-pyran-4-one (allomaltol) fragment can undergo a photochemical 6π-electrocyclization. beilstein-journals.org This light-induced reaction, followed by a sigmatropic shift, results in the formation of complex polyaromatic systems like dihydrobenzo[h]pyrano[2,3-f]quinazolines. beilstein-journals.org Modern organometallic catalysis, such as the intramolecular Heck reaction, also provides an efficient means for constructing fused pyran rings. espublisher.com
Table 3: Synthetic Routes to Heterocyclic Fused Pyranone Systems
| Fused System Type | Starting Materials | Key Synthetic Strategy | Reference |
|---|---|---|---|
| Pyranone-fused Coumarins | 4-Hydroxycoumarin, 4-Chloro-3-formylcoumarin | Base-mediated three-component reaction | rsc.org |
| Pyrano[3,2-c]quinolones | 4-Hydroxy-1-methylquinolin-2(1H)-one, Propargylic alcohols | Acid-catalyzed tandem reaction (Friedel–Crafts allenylation/6-endo-dig cyclization) | nih.gov |
| Furo[3,2-c]quinolones | 4-Hydroxy-1-methylquinolin-2(1H)-one, Propargylic alcohols | Acid-catalyzed tandem reaction (Friedel–Crafts alkylation/5-exo-dig cyclization) | nih.gov |
| Dihydrobenzo[h]pyrano [2,3-f]quinazolines | Pyrimidines with an allomaltol fragment | Photochemical 6π-electrocyclization | beilstein-journals.org |
| General Fused Pyrans | O-allylated ethers | Intramolecular Heck reaction followed by β-H elimination | espublisher.com |
Correlation between Structural Modifications and Chemical Reactivity
Understanding the relationship between a molecule's structure and its reactivity is a cornerstone of organic chemistry. nih.gov This correlation is actively investigated through both experimental approaches, such as analyzing infrared (IR) frequency shifts induced by hydrogen bonding, and theoretical methods that model potential energy surfaces and molecular electrostatic potentials. nih.gov These studies help in predicting the reactive sites of molecules, for example, in electrophilic aromatic substitution reactions. nih.gov
Similarly, the synthesis of various N-[aryl(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)methyl]thioacetamide derivatives demonstrates the robustness of the pyranone core to chemical modification. researchgate.net The successful reaction using a range of aryl aldehydes, bearing both electron-donating and electron-withdrawing groups, indicates that while the peripheral aryl group can be varied, the core reactivity of the 4-hydroxy-pyranone in the three-component reaction remains consistent. researchgate.net This allows for the generation of a library of compounds where specific properties can be fine-tuned by altering the substituents on the aryl ring, without disrupting the core synthetic pathway.
Table 4: Structure-Reactivity Correlations in Pyranone Derivatives
| Structural Modification | Observation / Effect | Implication | Reference |
|---|---|---|---|
| Introduction of a 4-nitro group to the benzoate moiety | Resulted in a potent and selective APJ receptor antagonist (ML221). | The electronic nature of the benzoate substituent is crucial for specific biological interactions. | nih.gov |
| Fusion of heterocyclic rings (e.g., quinolone, coumarin) | Creates diverse, rigid polycyclic structures. | Provides access to novel chemical scaffolds with potential for unique biological activities. | rsc.org, nih.gov |
| Variation of aryl aldehyde substituents (electron-donating/withdrawing) | The three-component reaction to form thioacetamide (B46855) derivatives proceeds in high yields for all tested groups. | The core reactivity of the 4-hydroxy-pyranone is tolerant to electronic changes on peripheral groups, allowing for diverse library synthesis. | researchgate.net |
Advanced Chemical Transformations and Complex Reaction Pathways of 6 Methyl 4 Oxo 4h Pyran 3 Yl Benzoate Derivatives
Oxidation and Reduction Reactions
The pyranone and benzoate (B1203000) components of the molecule exhibit distinct reactivities towards oxidative and reductive conditions, allowing for selective transformations.
Oxidation: While the pyranone ring is relatively electron-poor and generally resistant to oxidation, the peripheral substituents can be targeted. For instance, derivatives with susceptible functional groups can undergo specific oxidative reactions. A related transformation involves the synthesis of a pyranone derivative through the oxidation of a precursor alcohol. The synthesis of 2-(4-methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate was achieved by treating its rhamnopyranoside precursor with pyridinium (B92312) dichromate in the presence of acetic anhydride (B1165640), which oxidizes a secondary alcohol to the corresponding ketone on the pyran ring. nih.gov
Reduction: The C4-carbonyl group and the C2-C3 double bond of the pyranone ring are primary targets for reduction. Metal hydride reagents are commonly employed for the reduction of carbonyl groups. odinity.com
Selective Carbonyl Reduction: Sodium borohydride (B1222165) (NaBH₄), a mild reducing agent, can selectively reduce the C4-ketone to a secondary alcohol, yielding 6-methyl-4-hydroxy-4H-pyran-3-yl benzoate. pharmaguideline.comlibretexts.org This reaction is typically performed in protic solvents like methanol (B129727) or ethanol. odinity.com
Comprehensive Reduction: More potent reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the ketone and the benzoate ester group. pharmaguideline.comlibretexts.orguop.edu.pk The reaction would yield (5-(hydroxymethyl)-2-methyl-6H-pyran-3,4-diyl)bis(methanol) after complete reduction and workup.
Catalytic Hydrogenation: This method can reduce the carbon-carbon double bond in the pyranone ring, typically using a metal catalyst such as palladium on carbon (Pd/C) or platinum. pharmaguideline.comyoutube.com This would result in the formation of 6-methyl-4-oxotetrahydro-2H-pyran-3-yl benzoate. The ketone may also be reduced depending on the reaction conditions.
A summary of potential reduction reactions is presented below.
| Reagent | Target Functional Group(s) | Plausible Product |
| Sodium Borohydride (NaBH₄) | C4-Ketone | 6-Methyl-4-hydroxy-4H-pyran-3-yl benzoate |
| Lithium Aluminum Hydride (LiAlH₄) | C4-Ketone and Benzoate Ester | (5-(hydroxymethyl)-2-methyl-6H-pyran-3,4-diyl)bis(methanol) |
| H₂ / Palladium on Carbon (Pd/C) | C=C Double Bond (and potentially C=O) | 6-Methyl-4-oxotetrahydro-2H-pyran-3-yl benzoate |
Nucleophilic and Electrophilic Substitution Reactions
Nucleophilic Substitution: The electron-deficient nature of the 4-pyranone ring makes it susceptible to nucleophilic attack, particularly at the C2 and C6 positions. These reactions can be complex, often initiating with a conjugate addition that can lead to ring-opening. For instance, 4-pyrone and its derivatives are known to react with amines in protic solvents to yield 4-pyridone derivatives. wikipedia.org In this transformation, the amine attacks the activated pyranone ring, leading to a ring-opening and subsequent recyclization to form the more stable pyridone ring system.
In a related multicomponent reaction, a derivative of 4-hydroxy-6-methyl-2H-pyran-2-one undergoes a reaction with an aryl aldehyde and thioacetamide (B46855) in the presence of an acid catalyst. researchgate.net This process involves the formation of an ortho-quinone methide intermediate, which then reacts with the nucleophilic thioacetamide. researchgate.net
Electrophilic Substitution: The benzoate moiety is the primary site for electrophilic aromatic substitution. The ester oxygen atom donates electron density to the attached phenyl ring, activating it towards electrophilic attack and directing incoming electrophiles to the ortho and para positions. reddit.com In contrast, the carbonyl portion of the ester deactivates the pyranone ring to which it is attached.
A classic example is the nitration of a benzoate ester. youtube.com Treatment of 6-methyl-4-oxo-4H-pyran-3-yl benzoate with a mixture of concentrated nitric acid and sulfuric acid would lead to the substitution of a nitro group (–NO₂) onto the benzene (B151609) ring, primarily at the para position due to reduced steric hindrance.
| Reaction Type | Reagent(s) | Moiety | Product |
| Electrophilic Aromatic Substitution | HNO₃ / H₂SO₄ | Benzoate | 6-Methyl-4-oxo-4H-pyran-3-yl 4-nitrobenzoate (B1230335) |
| Nucleophilic Substitution | R-NH₂ | Pyranone | N-substituted-3-benzoyloxy-6-methyl-4-pyridone |
Cycloaddition Reactions (e.g., [3+2] Dipolar, [4+2])
The conjugated diene system within the 4H-pyran-4-one ring makes it a potential candidate for participating in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. masterorganicchemistry.comyoutube.com In this role, the pyranone would act as the diene component, reacting with an electron-deficient dienophile.
The reactivity in a Diels-Alder reaction is governed by the electronic properties of both the diene and the dienophile. youtube.com For the pyranone ring to act effectively as a diene, it typically requires activation with electron-donating groups, while the dienophile should possess electron-withdrawing groups. youtube.com The reaction of a 4H-pyran derivative with a potent dienophile like maleic anhydride could lead to the formation of a bicyclic adduct, which can subsequently undergo further transformations. Theoretical studies on the retro-Diels-Alder reaction of 4H-pyran provide insights into the thermodynamics and kinetics of such cycloadditions. researchgate.net
While specific examples for this compound are not extensively documented, the reactivity of related heterocyclic systems like 4H-pyrazoles in cycloadditions is well-established, suggesting the potential for analogous transformations. nih.gov
Rearrangement Reactions Involving the Pyranone Ring
The pyranone ring in these derivatives can undergo fascinating rearrangement reactions, often triggered by nucleophilic attack. A common pathway is a base-catalyzed ring-opening/ring-closure (RORC) cascade. When treated with a strong base like potassium hydroxide, a nucleophile can attack the electrophilic pyranone ring, leading to the cleavage of one of the C-O bonds. This generates a transient open-chain intermediate, which can then undergo an intramolecular cyclization in a different manner to form a new heterocyclic system. This type of rearrangement can lead to the formation of furan, benzene, or other ring systems, depending on the substituents and reaction conditions.
Functional Group Interconversions on the Pyranone and Benzoate Moieties
The distinct functional groups present in this compound allow for a wide range of interconversions.
On the Benzoate Moiety:
Hydrolysis: The ester linkage can be readily cleaved under acidic or basic conditions. libretexts.org Base-promoted hydrolysis with an aqueous base like sodium hydroxide, followed by acidification, yields 3-hydroxy-6-methyl-4H-pyran-4-one and benzoic acid. libretexts.org
Transesterification: In the presence of an acid or base catalyst and a large excess of another alcohol (e.g., methanol), the benzoate ester can be converted into a different ester (e.g., a methyl ester), releasing phenol. libretexts.org
On the Pyranone Moiety:
C6-Methyl Group Functionalization: The methyl group at the C6 position can be a site for functionalization. It is possible to convert it into a hydroxymethyl group (–CH₂OH) chemsynthesis.com or a halomethyl group (–CH₂X), which can then serve as a handle for introducing other functional groups. Transition metal-catalyzed C-H activation strategies have been developed for the functionalization of similar positions on related heterocycles like 2-pyridones. nih.gov
C4-Oxo Group Conversion: The carbonyl group can be converted into other functionalities. For example, reaction with Lawesson's reagent can convert the ketone into a thioketone. As mentioned previously, reaction with primary amines can transform the 4-pyranone into a 4-pyridone. wikipedia.org
The table below summarizes key functional group interconversions.
| Moiety | Reaction | Reagents | Product(s) |
| Benzoate | Hydrolysis | 1. NaOH (aq) 2. H₃O⁺ | 3-Hydroxy-6-methyl-4H-pyran-4-one + Benzoic Acid |
| Benzoate | Transesterification | CH₃OH / H⁺ or CH₃O⁻ | 6-Methyl-4-oxo-4H-pyran-3-yl acetate (B1210297) + Phenol |
| Pyranone (C4-Oxo) | Thionation | Lawesson's Reagent | 6-Methyl-4-thioxo-4H-pyran-3-yl benzoate |
Role of 6 Methyl 4 Oxo 4h Pyran 3 Yl Benzoate and Its Analogues in Advanced Chemical and Material Sciences
Photophysical Properties and Applications
The photophysical properties of 4-oxo-4H-pyran derivatives are largely dictated by the nature of the substituents on the pyran ring. These compounds are known to exhibit interesting fluorescence and phosphorescence characteristics. The 4-pyrone core itself can participate in various electronic transitions, and the presence of the methyl and benzoate (B1203000) groups in 6-Methyl-4-oxo-4H-pyran-3-yl benzoate is expected to modulate these properties significantly.
Expected Photophysical Characteristics:
Absorption and Emission: The benzoate group, being an aromatic ester, is likely to influence the intramolecular charge transfer (ICT) characteristics of the molecule. This can lead to absorption in the UV-Vis region and subsequent fluorescence. The position of the methyl group at the 6-position can also impact the electronic distribution and, consequently, the absorption and emission wavelengths.
Quantum Yield: The fluorescence quantum yield of pyran derivatives can vary widely depending on their structural rigidity and the surrounding environment. While specific data for this compound is not available, related compounds have shown both high and low quantum yields.
Solvatochromism: The polarity of the solvent is expected to affect the emission spectra of this compound, a phenomenon known as solvatochromism. This is a common feature in molecules with significant charge transfer character in their excited state.
Potential Applications:
The anticipated fluorescent properties of this compound make it a candidate for applications such as:
Fluorescent Probes and Sensors: The sensitivity of its emission to the local environment could be exploited for sensing applications.
Organic Light-Emitting Diodes (OLEDs): As will be discussed further, its potential as an emitter in OLEDs is a significant area of interest.
| Property | Expected Range/Characteristic | Basis of Prediction |
| Absorption Maximum (λabs) | UV-Vis Region | Based on the 4-oxo-4H-pyran core and benzoate group. |
| Emission Maximum (λem) | Dependent on solvent polarity | Predicted due to potential intramolecular charge transfer. |
| Fluorescence Quantum Yield (ΦF) | Variable | Highly dependent on molecular rigidity and environment. |
| Solvatochromism | Expected | Common for pyran derivatives with polar groups. |
Table 1: Predicted Photophysical Properties of this compound based on Analogous Compounds.
Electrochemical Properties and Studies
The electrochemical behavior of this compound is crucial for its potential use in electronic devices. The 4-oxo-4H-pyran ring is an electroactive moiety, and its redox properties can be fine-tuned by substituents.
Expected Electrochemical Behavior:
Redox Potentials: The compound is expected to undergo reversible or quasi-reversible reduction and oxidation processes. The reduction would likely be centered on the electron-deficient pyranone ring, while the oxidation could involve the benzoate group or the pyran oxygen.
HOMO/LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are key parameters for electronic applications. These can be estimated from cyclic voltammetry data. For related pyran derivatives, these energy levels are often in a range suitable for use in organic electronics. An electrochemical study on a related compound, 2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, has been conducted in the context of corrosion inhibition, demonstrating the electroactive nature of the pyran scaffold. researchgate.netscirp.org
Research Findings on Analogues:
Electrochemical studies on various 4-pyrone derivatives have been performed, primarily in the context of their application as corrosion inhibitors or in medicinal chemistry. For instance, the electrochemical properties of certain pyran derivatives have been investigated to understand their interaction with metal surfaces. researchgate.netscirp.org While not directly related to materials science applications, these studies confirm the redox activity of the pyran core.
| Parameter | Predicted Value/Characteristic | Basis of Prediction |
| Reduction Potential (Ered) | Accessible | Based on the electron-deficient 4-oxo-4H-pyran ring. |
| Oxidation Potential (Eox) | Accessible | Involving the benzoate moiety or pyran ring. |
| HOMO Level | Tunable by substituents | General principle for organic electronic materials. |
| LUMO Level | Tunable by substituents | General principle for organic electronic materials. |
Table 2: Predicted Electrochemical Properties of this compound.
Fabrication of Electroluminescent Materials and Devices (e.g., OLEDs)
The development of efficient and stable organic light-emitting diodes (OLEDs) is a major focus of materials science research. The suitability of a compound for OLED applications depends on its photophysical and electrochemical properties, as well as its thermal and morphological stability.
While there is no specific literature on the use of this compound in OLEDs, the broader class of 4-pyrone derivatives has shown promise. The combination of a rigid core and tunable side groups in this compound makes it an interesting candidate for an emissive or host material in OLEDs.
Potential Role in OLEDs:
Emissive Layer: If the compound exhibits a high fluorescence quantum yield in the solid state, it could be used as an emitter in the emissive layer of an OLED.
Host Material: Its electrochemical stability and suitable HOMO/LUMO levels might allow it to function as a host material for other fluorescent or phosphorescent dopants.
Applications in Polymer Chemistry (as Monomers or Additives)
The functional groups present in this compound open up possibilities for its use in polymer chemistry.
Potential as a Monomer:
The benzoate ester group could potentially be hydrolyzed to a carboxylic acid, which could then be used as a monomer in condensation polymerization to form polyesters or polyamides.
The methyl group could be functionalized to introduce a polymerizable group, such as a vinyl or an epoxy group.
Potential as an Additive:
UV Stabilizer: The 4-pyrone core is known to absorb UV radiation, suggesting a potential application as a UV stabilizer in polymers.
Plasticizer or Modifier: Depending on its compatibility with a polymer matrix, it could act as a plasticizer or a property modifier.
Functional Materials Development
The modular structure of this compound makes it a versatile building block for the development of various functional materials.
Potential Areas of Application:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The oxygen atoms of the pyranone ring and the ester group can act as coordination sites for metal ions, leading to the formation of coordination polymers or MOFs. A related compound, 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (B1230335) (ML221), has been synthesized, highlighting the potential for creating complex structures based on the 4-oxo-4H-pyran-3-yl benzoate core. nih.govoregonstate.edu These materials could have applications in catalysis, gas storage, and sensing.
Nonlinear Optical (NLO) Materials: Many organic molecules with donor-acceptor structures exhibit nonlinear optical properties. The combination of the electron-donating methyl group and the electron-withdrawing benzoate and ketone groups could impart NLO activity to this molecule.
Liquid Crystals: By introducing long alkyl chains or other mesogenic groups, it may be possible to design liquid crystalline materials based on the this compound scaffold.
Analytical Methodologies for the Detection and Quantification of 6 Methyl 4 Oxo 4h Pyran 3 Yl Benzoate in Chemical Systems
Chromatographic Techniques for Separation and Analysis
Chromatographic techniques are fundamental for the separation and analysis of individual components within a chemical mixture. However, specific methods for 6-Methyl-4-oxo-4H-pyran-3-yl benzoate (B1203000) are not described in the available literature.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying compounds. For structurally similar compounds, such as 2-Methyl-4-oxo-4H-pyran-3-yl isovalerate, reverse-phase HPLC methods have been developed. These methods typically utilize a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. However, without experimental data for 6-Methyl-4-oxo-4H-pyran-3-yl benzoate, optimal conditions including the specific mobile phase composition, flow rate, and detection wavelength remain undetermined.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. While the analysis of various methyl benzoate esters by GC-MS has been reported, no specific methods for this compound were found. The suitability of GC-MS for this compound would depend on its volatility and thermal stability. For related non-volatile or thermally labile pyran derivatives, derivatization techniques, such as trimethylsilylation, are sometimes employed to enable GC-MS analysis.
Spectrophotometric Assays for Quantification
Spectrophotometric assays, which measure the absorption of light by a substance, are commonly used for quantification. However, no specific spectrophotometric assays for this compound have been detailed in the reviewed literature. The development of such an assay would require the determination of its absorption spectrum and a suitable wavelength for measurement where interference from other components is minimal.
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique for verifying the elemental composition of a pure compound. While this method is standard for the characterization of new chemical entities, specific elemental analysis data for this compound was not present in the available research. For related chromone (B188151) and pyran derivatives, elemental analysis is often used to confirm the empirical formula after synthesis.
Future Directions and Emerging Research Avenues in 6 Methyl 4 Oxo 4h Pyran 3 Yl Benzoate Chemistry
Development of Novel Catalytic Systems for Efficient Synthesis
The synthesis of 4-pyrone derivatives has traditionally relied on multi-step condensation and cyclization reactions. nih.gov Modern organic synthesis, however, is increasingly focused on developing more efficient, atom-economical, and environmentally benign catalytic methods. Future research will likely concentrate on novel catalytic systems to streamline the synthesis of substituted pyranones like 6-methyl-4-oxo-4H-pyran-3-yl benzoate (B1203000).
Key areas of development include:
Transition-Metal-Free Catalysis: Recent advancements have demonstrated the synthesis of 4-pyrones from diynones and water using strong acids like trifluoromethanesulfonic acid (TfOH), avoiding the need for metal catalysts. nih.govresearchgate.net This approach is noted for its simplicity and atom economy. nih.gov
Gold Nanoparticle Catalysis: Supported gold (Au) nanoparticles on titanium dioxide (TiO2) have been shown to effectively catalyze the hydration and cyclization of diynones to form the γ-pyrone ring. organic-chemistry.org This highlights a move towards heterogeneous catalysis, which simplifies catalyst recovery and reuse.
Lewis Acid Catalysis: Lewis acids such as scandium(III) triflate have proven effective in promoting the formation of pyranone structures from various aldehydes and dioxinones, demonstrating high yields with low catalyst loadings. nih.gov
These evolving catalytic strategies promise more direct and sustainable routes to functionalized 4-pyrones.
| Catalyst System | Substrates | Key Advantages |
| TfOH (acid catalyst) | Diynones, Water | Transition-metal-free, atom economical, simple procedure. nih.govresearchgate.net |
| Au/TiO₂ Nanoparticles | Skipped Diynones | Heterogeneous catalysis, triple bond activation. organic-chemistry.org |
| Scandium(III) triflate | Aldehydes, Dioxinones | Low catalyst loading (10 mol %), high yield. nih.gov |
| Chiral Phosphine (B1218219) Oxide | Aldehydes, 4-methoxy-3-buten-2-one | Stereoselective synthesis of dihydro-4-pyranones. researchgate.net |
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and scalability. numberanalytics.comnih.gov The integration of pyranone synthesis with flow chemistry is a promising future direction.
By performing reactions in a continuous stream through a reactor, chemists can safely handle reactive intermediates and scale up production efficiently. numberanalytics.comyoutube.com Automated systems can telescope multiple reaction steps, allowing for the synthesis of complex molecules like 6-methyl-4-oxo-4H-pyran-3-yl benzoate in a single, continuous process without isolating intermediates. uc.pt This approach is particularly beneficial for reactions that are hazardous or involve unstable compounds, as these can be generated and consumed in situ. nih.gov The modular nature of flow systems allows for easy reconfiguration and optimization, accelerating the discovery and production of new pyranone derivatives. uc.pt
Exploration of Supramolecular Chemistry with Pyranone Building Blocks
Supramolecular chemistry focuses on designing complex, functional systems by assembling chemical components through non-covalent interactions like hydrogen bonding and stacking. nih.govbbau.ac.in The 4-pyrone scaffold, with its carbonyl group and ring oxygen, possesses ideal characteristics to act as a versatile building block (synton) in supramolecular assemblies.
Future research could explore the use of this compound and related structures in:
Crystal Engineering: Directing the formation of specific crystalline architectures with desired properties.
Self-Assembling Materials: Creating gels, liquid crystals, or ordered nanostructures. acs.org
Molecular Recognition: Designing host molecules that can selectively bind to specific guest ions or molecules, a principle fundamental to sensing and separation technologies. nih.gov
The ability to modify the substituents on the pyranone ring (e.g., the methyl and benzoate groups) allows for fine-tuning of the electronic and steric properties, thereby controlling the nature and strength of the non-covalent interactions that govern self-assembly. acs.org
Advanced Theoretical and Computational Studies for Predictive Chemistry
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. tandfonline.com Density Functional Theory (DFT) is a prominent method used to investigate the molecular geometries, electronic properties, and vibrational spectra of pyranone derivatives. tandfonline.comtandfonline.com
For this compound, advanced computational studies could:
Predict Reactivity: Molecular electrostatic potential maps can be calculated to predict sites susceptible to nucleophilic or electrophilic attack, guiding synthetic modifications. tandfonline.com
Analyze Tautomerism: Investigate the stability and populations of different tautomeric forms in various solvents, which is crucial for understanding the compound's chemical behavior. scifiniti.com
Elucidate Reaction Mechanisms: Model transition states and reaction pathways to understand how pyrones are formed and how they react, aiding in the design of more efficient synthetic routes. acs.org
Simulate Spectroscopic Data: Theoretical calculations of NMR, IR, and Raman spectra can aid in the structural characterization of new derivatives. scifiniti.comresearchgate.net
These predictive models reduce the need for trial-and-error experimentation, accelerating the discovery of new compounds with desired properties.
| Computational Method | Application for Pyranones | Predicted Properties |
| Density Functional Theory (DFT) | Geometry optimization, vibrational analysis. tandfonline.comtandfonline.com | Molecular structure, IR/Raman spectra, electronic properties. scifiniti.com |
| Hirshfeld Surface Analysis | Investigation of intermolecular interactions. tandfonline.com | Crystal packing forces, hydrogen bonding patterns. researchgate.net |
| Frontier Molecular Orbital (FMO) Analysis | Analysis of HOMO-LUMO energy gaps. tandfonline.com | Charge transfer, chemical reactivity, electronic transitions. scifiniti.com |
Application as Chemical Probes for Fundamental Research (Non-Clinical)
Chemical probes are small molecules designed to selectively interact with and modulate the function of specific biological targets, such as proteins. mskcc.org They are invaluable tools for exploring biological pathways and validating therapeutic hypotheses. nih.gov The pyranone scaffold is found in many bioactive compounds, making its derivatives attractive candidates for development as chemical probes. researchgate.netnih.gov
While clinical applications are outside this scope, this compound and its analogues could be developed as probes for fundamental research. For example, a structurally related compound, 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (B1230335), was identified as a potent functional antagonist of the apelin (APJ) receptor, a G-protein coupled receptor involved in cardiovascular homeostasis. nih.gov
By attaching fluorescent tags or affinity labels, pyranone derivatives could be used to:
Image the localization of a target protein within a cell. mskcc.org
Isolate and identify protein binding partners.
Study the kinetics of ligand-receptor interactions.
The development of potent and selective pyranone-based probes requires a systematic exploration of structure-activity relationships (SAR), where modifications to the core structure are correlated with changes in biological activity. nih.gov Such tools are essential for dissecting complex biological processes at the molecular level. mskcc.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 6-Methyl-4-oxo-4h-pyran-3-yl benzoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via esterification of 4-hydroxy-6-methylpyran-2-one with benzoyl chloride under reflux in anhydrous acetone or dichloromethane. Key parameters include stoichiometric control (e.g., 1:1.2 molar ratio of pyranone to benzoyl chloride) and the use of a base (e.g., triethylamine) to neutralize HCl byproducts. Optimization involves monitoring reaction progress via TLC and adjusting reflux duration (typically 6–12 hours) to maximize yields, which range from 40% to 65% for analogous pyran derivatives .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Use and NMR to confirm ester linkage and pyran ring substitution patterns. For example, the benzoate carbonyl typically resonates at ~168–170 ppm in NMR, while the pyranone carbonyl appears at ~175–180 ppm .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond lengths and angles. For instance, the pyranone ring in related structures (e.g., 2-(4-methoxyphenoxy)-6-methyl-3-oxo-pyran-4-yl benzoate) shows C=O bond lengths of 1.21–1.23 Å, with torsional angles critical for confirming planarity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine particulates .
- Waste Management : Collect residues in sealed containers labeled for halogenated/organic waste. Avoid aqueous disposal due to potential environmental persistence .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as anomalous thermal parameters or bond length discrepancies?
- Methodological Answer : Discrepancies in SC-XRD data (e.g., thermal ellipsoid elongation or bond length deviations >0.02 Å) may arise from crystal twinning or disorder. Use SHELXE for phase refinement and Olex2 for model validation. For example, in analogous pyran derivatives, hydrogen bonding networks (e.g., O–H···O interactions) stabilize crystal packing, and omitting these interactions during refinement can lead to data contradictions .
Q. What strategies mitigate low yields in multi-step syntheses involving pyran ring formation or esterification?
- Methodological Answer :
- Cyclization Optimization : For pyran ring formation, employ microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 150°C vs. 12 hours under reflux), which minimizes side reactions like hydrolysis .
- Esterification Efficiency : Use catalytic DMAP (4-dimethylaminopyridine) to enhance benzoylation rates. For example, adding 5 mol% DMAP increases yields from 48% to 72% in related benzoate syntheses .
Q. How do electronic effects of substituents (e.g., methyl groups) influence the reactivity of the pyran ring in electrophilic substitutions?
- Methodological Answer : The methyl group at position 6 of the pyran ring exerts a +I effect, activating the 4-oxo group for nucleophilic attack. Computational studies (e.g., DFT at the B3LYP/6-31G* level) show that electron-donating substituents lower the LUMO energy of the pyranone, facilitating reactions with electrophiles like benzoyl chloride. Experimental validation via Hammett plots can correlate substituent effects with reaction rates .
Q. How can HPLC methods be optimized for detecting trace impurities in this compound during drug formulation studies?
- Methodological Answer : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Detect impurities (e.g., unreacted 4-hydroxy-6-methylpyran-2-one) at 254 nm. Calibration curves for related pyran derivatives show linearity (R > 0.998) in the 0.1–10 µg/mL range, with LOD/LOQ values of 0.03 µg/mL and 0.1 µg/mL, respectively .
Q. What computational approaches validate experimental crystallographic data, and how do they address thermal parameter anomalies?
- Methodological Answer : Molecular dynamics (MD) simulations in Gaussian or ORCA can model thermal vibrations. For example, anisotropic displacement parameters (ADPs) in SC-XRD data for related compounds (e.g., 6,7-dihydro-4-(4-methoxyphenyl)-3-methyl-6-oxo-pyrazolo[3,4-b]pyridine) show agreement with simulated ADPs within 5% error, resolving anomalies caused by crystal lattice defects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
